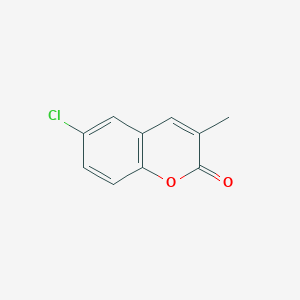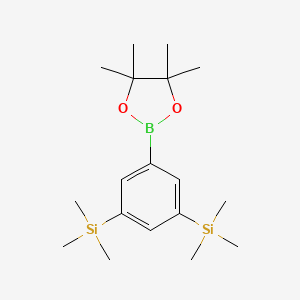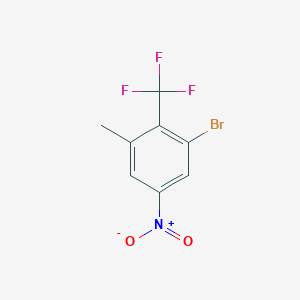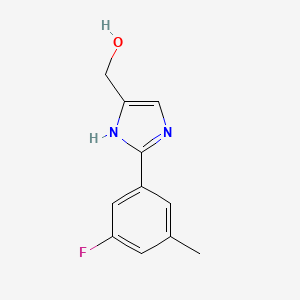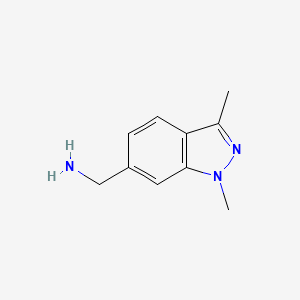
(1,3-Dimethyl-6-indazolyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-6-indazolyl)methanamine typically involves the reaction of 1,3-dimethylindazole with formaldehyde and ammonia under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethyl-6-indazolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: (1,3-Dimethyl-6-indazolyl)methanamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound has shown potential as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune response regulation .
Medicine: Research has indicated that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-6-indazolyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. For example, as an IDO1 inhibitor, it suppresses the enzyme’s activity, leading to reduced tryptophan catabolism and modulation of the immune response . This mechanism is crucial in its anticancer and immunomodulatory effects.
Comparison with Similar Compounds
- 1-Methyl-1H-indazole-4-acetic acid
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Comparison: (1,3-Dimethyl-6-indazolyl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other indazole derivatives, it has shown higher potency as an IDO1 inhibitor and greater efficacy in anticancer applications .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1,3-dimethylindazol-6-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-7-9-4-3-8(6-11)5-10(9)13(2)12-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
RJONUANAPSUFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


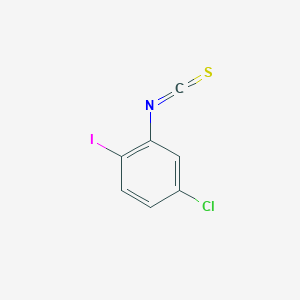
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
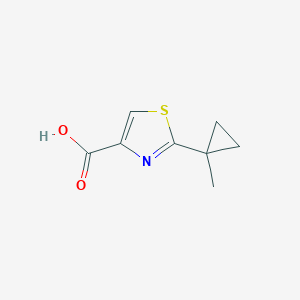
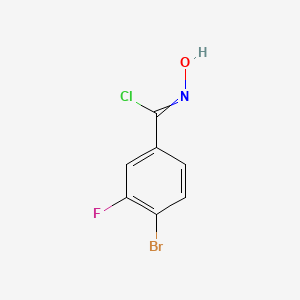
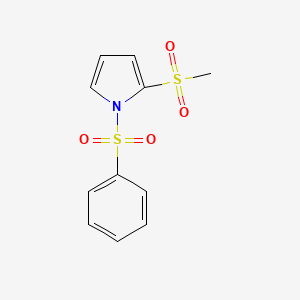
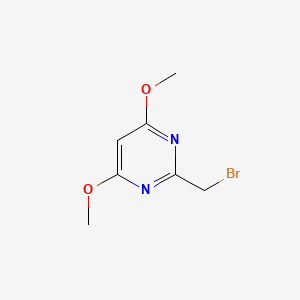

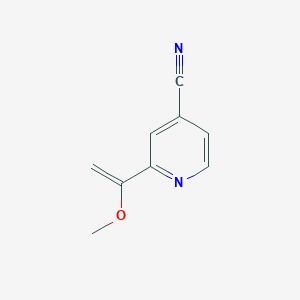
![3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13683306.png)
